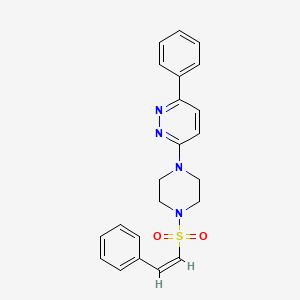

(Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While the exact synthesis process for “(Z)-3-phenyl-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine” is not specified in the available literature, similar compounds have been synthesized using various methods. For instance, piperazine derivatives have been synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen

- Findings : Among the derivatives synthesized, a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative (5h) and two 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivatives (5k and 5l) demonstrated promising growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA) with minimal inhibitory concentration (MIC) values as low as 16 μg/mL. These values were 16-fold more potent than ciprofloxacin itself. Most other derivatives maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .

- Researchers have explored structural modifications of fluoroquinolones to enhance their potency and efficacy against fluoroquinolone-resistant pathogens commonly encountered in hospitals. This compound represents an interesting avenue for further optimization .

- The compound’s unique structure may serve as a starting point for designing novel antibacterial agents. By understanding its interactions with bacterial targets, researchers can develop more effective drugs .

- Computational approaches, such as molecular docking, can predict the binding affinity of this compound to specific bacterial enzymes or proteins. Such studies guide drug design and optimization .

- Investigating the compound’s pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and potential toxicity is crucial for its clinical development .

- Researchers may explore synergistic effects by combining this compound with other antimicrobial agents. Such combinations could enhance efficacy and reduce the risk of resistance .

Antimicrobial Activity

Medicinal Chemistry Research

Drug Development

Molecular Docking Studies

Pharmacokinetics and Toxicology

Synergistic Combinations

Wirkmechanismus

Target of Action

It’s worth noting that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Mode of Action

Some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes

Biochemical Pathways

Given the broad spectrum of activities associated with pyridazinone derivatives, it is likely that multiple pathways could be affected .

Result of Action

Pyridazinone derivatives have been reported to possess a wide range of biological properties, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Eigenschaften

IUPAC Name |

3-phenyl-6-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c27-29(28,18-13-19-7-3-1-4-8-19)26-16-14-25(15-17-26)22-12-11-21(23-24-22)20-9-5-2-6-10-20/h1-13,18H,14-17H2/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGXLZCACHGMGJ-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)/C=C\C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B3018434.png)

![6-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018439.png)

![2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3018442.png)